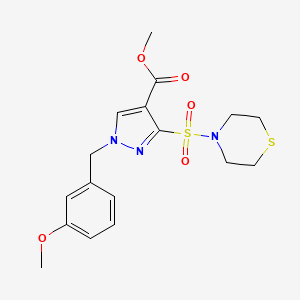

![molecular formula C23H22N2O5S2 B2841901 8-{[4-(3-甲氧基苯基)哌嗪-1-基]磺酰}-4H-香豆素[3,4-d]异噁唑烯 CAS No. 1251614-53-5](/img/structure/B2841901.png)

8-{[4-(3-甲氧基苯基)哌嗪-1-基]磺酰}-4H-香豆素[3,4-d]异噁唑烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

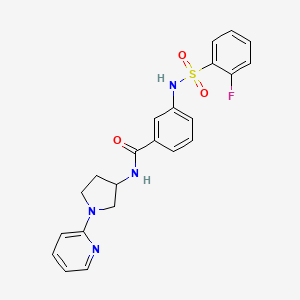

The compound “8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole” seems to be a complex organic molecule. It likely contains a chromeno[3,4-d]isoxazole core, which is a type of heterocyclic compound . The molecule also appears to have a piperazine ring, which is a common feature in many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the electronic properties, nonlinear optical properties, and thermodynamic properties of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate were investigated .科学研究应用

晶体结构分析和计算见解

与8-{[4-(3-甲氧苯基)哌嗪-1-基]磺酰基}-4H-色烯并[3,4-d]异恶唑结构相关的化合物研究的重点是了解它们的晶体结构和电子性质。库马拉等人进行的一项研究合成了新型哌嗪衍生物,分析了它们的晶体结构,并进行了密度泛函理论 (DFT) 计算以确定亲电和亲核位点。他们的工作强调了晶体学和计算化学在开发具有精确电子特征以进行靶向生物相互作用的药物中的重要性 (Kumara 等人,2017)。

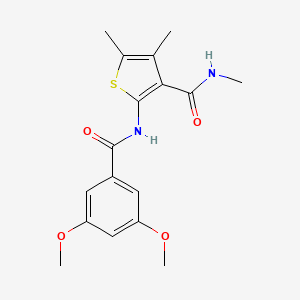

抗氧化和细胞毒性潜力

帕特尔等人探索了基于芹菜素的磺酰哌嗪的抗氧化和细胞毒性特性,以对抗癌细胞系。该研究揭示了此类化合物在减轻氧化应激和抑制癌细胞生长方面的潜力,突出了它们在癌症治疗中的治疗前景 (帕特尔等人,2019)。

抗菌活性

一系列研究证明了色烯异恶唑衍生物的抗菌功效。帕特尔等人合成了一系列对各种细菌和真菌菌株表现出显着活性的新化合物,表明它们可用作新型抗菌剂 (帕特尔等人,2012)。此外,哈特纳普尔等人报道了具有强抗炎和抗菌活性的衍生物,表明了它们的双重治疗潜力 (哈特纳普尔等人,2012)。

合成和结构优化

研究工作还扩展到这些化合物的合成和优化,以增强生物活性。研究的重点是开发有效的合成路线和表征这些衍生物的化学结构,旨在识别具有特定生物功能的有效剂,例如抗癌、抗菌和抗氧化特性 (达维什等人,2014)。

作用机制

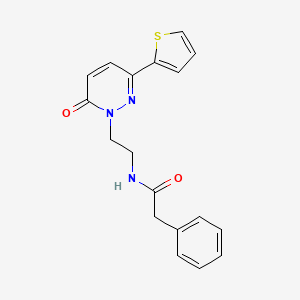

The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, the docking simulation of some piperazine chrome-2-one derivatives showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

安全和危害

属性

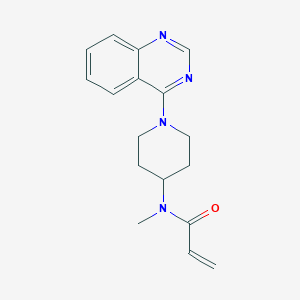

IUPAC Name |

N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-16-21(24-23(30-16)17-6-10-19(28-2)11-7-17)15-25(18-8-12-20(29-3)13-9-18)32(26,27)22-5-4-14-31-22/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWHBKCFPFWERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)